molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9

N-[(Dibutylamino)thioxomethyl]-benzamide

Cat. No.: B1620797
CAS No.: 68141-55-9
M. Wt: 292.4 g/mol
InChI Key: CRZCQVXNPTXOMF-UHFFFAOYSA-N
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Description

N-[(Dibutylamino)thioxomethyl]-benzamide is an organic compound characterized by the presence of a benzamide group linked to a thioxomethyl moiety, which is further connected to a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dibutylamino)thioxomethyl]-benzamide typically involves the reaction of benzoyl chloride with N,N-dibutylthiourea. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzoyl chloride reacts with N,N-dibutylthiourea.

    Step 2: The reaction mixture is stirred under basic conditions.

    Step 3: The product, this compound, is isolated and purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[(Dibutylamino)thioxomethyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(Dibutylamino)thioxomethyl]-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(Dibutylamino)thioxomethyl]-benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dibutylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

N-[(Dibutylamino)thioxomethyl]-benzamide can be compared with other benzamide derivatives and thioxomethyl-containing compounds:

    N-[(Dimethylamino)thioxomethyl]-benzamide: Similar structure but with dimethylamino instead of dibutylamino, leading to different solubility and reactivity profiles.

    N-[(Diethylamino)thioxomethyl]-benzamide: Contains diethylamino group, which affects its biological activity and chemical properties.

    N-[(Dipropylamino)thioxomethyl]-benzamide: Features a dipropylamino group, resulting in variations in its pharmacokinetics and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(dibutylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCQVXNPTXOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376208
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-55-9
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 36.93 g (380 mmol) of potassium thiocyanate in 600 ml of acetone was added dropwise over 15 mins, 53.42 g (380 mmol) of benzoyl chloride. The resultant mixture was heated at reflux for 20 mins. To this mixture was added over 10 mins, 51.70 g (400 mmol) of dibutylamine. The mixture was stirred for 3 hrs and poured into a solution of 100 ml of concentrated HCl and 800 ml of ice. The yellow solid precipitate was collected, washed with water and recrystallized from isopropanol. The white solid was collected and dried to give 70.12 g of product (63.1% yield); mp: 90-93° C. The NMR spectrum was consistent with the proposed structure. Anal. Calcd. for C16H24N2OS: C, 65.7; H, 8.3; N, 9.6; S, 11.0. Found: C, 65.84; H, 8.25; N, 9.61; S, 10.7.
Name
potassium thiocyanate
Quantity
36.93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
53.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five
Yield
63.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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